molecular formula C7H8BrCl2NO B13688209 O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13688209
M. Wt: 272.95 g/mol
InChI Key: KYKDHKVPOHUKCY-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to participate in diverse chemical reactions. This compound is particularly valuable in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound include various amines, hydroxylamine derivatives, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .

Scientific Research Applications

O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is facilitated by the presence of the hydroxylamine group, which can undergo nucleophilic attack and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(2-Bromo-5-chlorobenzyl)hydroxylamine Hydrochloride include:

  • O-(2-Chlorobenzyl)hydroxylamine Hydrochloride
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
  • O-(Diphenylphosphinyl)hydroxylamine

Uniqueness

This compound is unique due to the presence of both bromine and chlorine substituents on the benzyl ring. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H8BrCl2NO

Molecular Weight

272.95 g/mol

IUPAC Name

O-[(2-bromo-5-chlorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7BrClNO.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3H,4,10H2;1H

InChI Key

KYKDHKVPOHUKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CON)Br.Cl

Origin of Product

United States

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